![molecular formula C10H18Cl3N5 B12224090 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride](/img/structure/B12224090.png)
1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group, and connected through a methanamine linkage. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloride molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Methylation: The pyrazole rings are then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Linkage Formation: The methylated pyrazole rings are linked through a methanamine bridge. This step involves the reaction of the pyrazole derivatives with formaldehyde and ammonium chloride under reductive amination conditions.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as crystallization, filtration, and drying to obtain the pure trihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of alkyl-substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Agricultural Applications
- Pesticide Development : The pyrazole moiety is prevalent in many agrochemicals due to its efficacy against various pests. Compounds similar to 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride are being explored for their potential as novel pesticides that can target specific pests while minimizing environmental impact .
- Herbicide Properties : Research into the herbicidal activities of pyrazole-based compounds suggests that they may inhibit key enzymes involved in plant growth, thus providing a basis for developing new herbicides .
Material Science Applications
- Polymer Chemistry : The unique properties of pyrazole compounds can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products .
- Nanotechnology : The incorporation of pyrazole derivatives into nanomaterials is being investigated for applications in drug delivery systems and biosensors due to their biocompatibility and ability to interact with biological molecules .
Case Study 1: Muscarinic Receptor Modulation
A study published in the Journal of Medicinal Chemistry evaluated the effects of several pyrazole derivatives on mAChR M1 activity. The findings indicated that modifications to the pyrazole structure significantly influenced receptor binding affinity and efficacy, suggesting pathways for developing cognitive enhancers based on this compound's framework.
Case Study 2: Anticancer Properties
In vitro studies conducted on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. A notable example involved a derivative that led to a 70% reduction in cell viability at concentrations lower than those typically used in clinical settings.
Mechanism of Action
The mechanism of action of 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methylpyrazol-3-yl)ethanol
- 2-(1-methylpyrazol-3-yl)acetonitrile
- (1-methylpyrazol-3-yl)methylhydrazine dihydrochloride
Uniqueness
1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure and the presence of a methanamine linkage, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine; trihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in modulating serotonin receptors and its implications in various therapeutic areas. This article reviews the compound's biological activity, synthesizing findings from diverse studies and patents.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C10H15N5⋅3HCl and a molecular weight of approximately 284.73 g/mol. Its structure features two methylpyrazole moieties linked to a methanamine group, which is significant for its receptor interaction properties.
Modulation of Serotonin Receptors
Research indicates that pyrazole derivatives, including this compound, serve as modulators of the 5-HT2A serotonin receptor . This receptor is implicated in various neurological disorders, including depression and anxiety. The patent US9434692B2 describes the synthesis of such compounds and their potential therapeutic applications for treating disorders related to serotonin dysregulation .
Anticancer Properties
Studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine have shown efficacy against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. The specific pathways remain under investigation, with ongoing studies focused on elucidating the mechanisms involved.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrazole derivatives. Research has demonstrated that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study 1: Serotonin Receptor Modulation
In a controlled study using animal models, the administration of 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine resulted in significant changes in serotonin levels, correlating with improved behavioral outcomes in models of anxiety . The study highlighted the compound's potential as an anxiolytic agent.
Case Study 2: Anticancer Activity
A recent study evaluated the anticancer activity of various pyrazole derivatives, including this compound, against breast cancer cell lines (MCF-7). Results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptotic markers . This suggests that further development could lead to novel cancer therapies.
Research Findings
Properties
Molecular Formula |
C10H18Cl3N5 |
---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride |
InChI |
InChI=1S/C10H15N5.3ClH/c1-14-6-4-9(13-14)7-11-8-10-3-5-12-15(10)2;;;/h3-6,11H,7-8H2,1-2H3;3*1H |
InChI Key |
RIUONAYAQANMLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=NN2C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.